molecular formula C20H19F3N2O B5787211 N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide

N'-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide

Cat. No.: B5787211
M. Wt: 360.4 g/mol
InChI Key: GOTBAYUOSRIHTK-BHGWPJFGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide is a complex organic compound with the molecular formula C20H19F3N2O This compound features a unique structure that includes a trifluoromethyl group attached to a bicyclo[221]heptane scaffold, which is further connected to a naphthohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide typically involves multiple steps, starting with the preparation of the bicyclo[2.2.1]heptane core. One common method involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This reaction allows for the enantioselective formation of the bicyclo[2.2.1]heptane scaffold under mild conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above would likely involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoromethyl group and other functional groups can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N’-{[6-(trifluoromethyl)bicyclo[22

Mechanism of Action

The mechanism of action of N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic pockets in proteins or enzymes. The bicyclo[2.2.1]heptane scaffold provides rigidity to the molecule, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptane derivatives: These compounds share the bicyclo[2.2.1]heptane core but differ in their functional groups.

    Naphthohydrazide derivatives: Compounds with similar naphthohydrazide moieties but different substituents on the aromatic ring.

Uniqueness

N’-{[6-(trifluoromethyl)bicyclo[2.2.1]hept-2-yl]methylene}-1-naphthohydrazide is unique due to the combination of its trifluoromethyl group, bicyclo[2.2.1]heptane scaffold, and naphthohydrazide moiety.

Properties

IUPAC Name

N-[(E)-[6-(trifluoromethyl)-2-bicyclo[2.2.1]heptanyl]methylideneamino]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O/c21-20(22,23)18-10-12-8-14(17(18)9-12)11-24-25-19(26)16-7-3-5-13-4-1-2-6-15(13)16/h1-7,11-12,14,17-18H,8-10H2,(H,25,26)/b24-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOTBAYUOSRIHTK-BHGWPJFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=NNC(=O)C3=CC=CC4=CC=CC=C43)C(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC(C1/C=N/NC(=O)C3=CC=CC4=CC=CC=C43)C(C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.